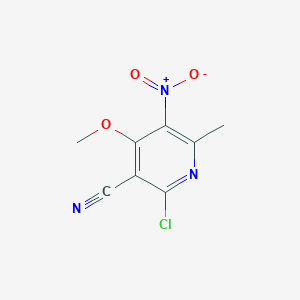![molecular formula C36H48Br3O6P B12619866 Tris{2-bromo-4,5-bis[(propan-2-yl)oxy]phenyl}phosphane CAS No. 918323-18-9](/img/structure/B12619866.png)
Tris{2-bromo-4,5-bis[(propan-2-yl)oxy]phenyl}phosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris{2-bromo-4,5-bis[(propan-2-yl)oxy]phenyl}phosphane is a complex organophosphorus compound characterized by its unique structure, which includes bromine and isopropyl groups attached to a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Tris{2-bromo-4,5-bis[(propan-2-yl)oxy]phenyl}phosphane typically involves the reaction of 2-bromo-4,5-bis[(propan-2-yl)oxy]phenyl derivatives with phosphorus trichloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The process may involve multiple steps, including halogenation, etherification, and phosphination.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using automated reactors to ensure consistency and purity. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions: Tris{2-bromo-4,5-bis[(propan-2-yl)oxy]phenyl}phosphane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphine derivatives.
Wissenschaftliche Forschungsanwendungen
Tris{2-bromo-4,5-bis[(propan-2-yl)oxy]phenyl}phosphane has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, particularly in transition metal-catalyzed reactions.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent.
Industry: It is used in the synthesis of advanced materials, including polymers and nanomaterials.
Wirkmechanismus
The mechanism of action of Tris{2-bromo-4,5-bis[(propan-2-yl)oxy]phenyl}phosphane involves its interaction with molecular targets such as metal ions and enzymes. The compound can form stable complexes with transition metals, which can then participate in catalytic cycles. The pathways involved include coordination to metal centers and subsequent activation of substrates for various chemical transformations.
Vergleich Mit ähnlichen Verbindungen
- Tris{4-(5-bromothiophen-2-yl)phenyl}amine
- Tris{4-(5-bromothiophen-2-yl)phenyl}phosphane
Comparison: Tris{2-bromo-4,5-bis[(propan-2-yl)oxy]phenyl}phosphane is unique due to the presence of isopropyl groups, which can influence its steric and electronic properties. This makes it distinct from other similar compounds, which may lack these substituents and therefore exhibit different reactivity and applications.
Eigenschaften
CAS-Nummer |
918323-18-9 |
|---|---|
Molekularformel |
C36H48Br3O6P |
Molekulargewicht |
847.4 g/mol |
IUPAC-Name |
tris[2-bromo-4,5-di(propan-2-yloxy)phenyl]phosphane |
InChI |
InChI=1S/C36H48Br3O6P/c1-19(2)40-28-13-25(37)34(16-31(28)43-22(7)8)46(35-17-32(44-23(9)10)29(14-26(35)38)41-20(3)4)36-18-33(45-24(11)12)30(15-27(36)39)42-21(5)6/h13-24H,1-12H3 |
InChI-Schlüssel |
CKDODXNRFAOOOJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC1=CC(=C(C=C1OC(C)C)Br)P(C2=C(C=C(C(=C2)OC(C)C)OC(C)C)Br)C3=C(C=C(C(=C3)OC(C)C)OC(C)C)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


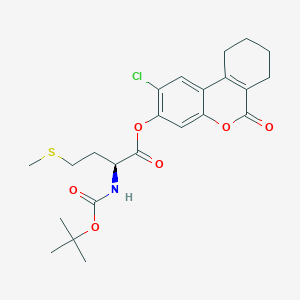

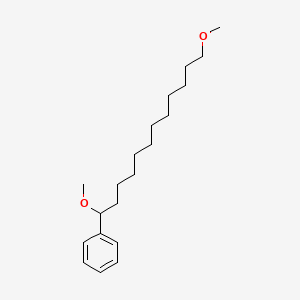
![N-(3-((2-fluorophenyl)amino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B12619791.png)
![1H-Pyrrolo[2,3-b]pyridine, 6-chloro-2-[(3S)-3-piperidinyl]-](/img/structure/B12619797.png)
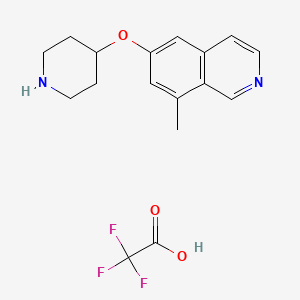
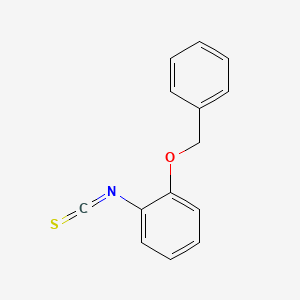


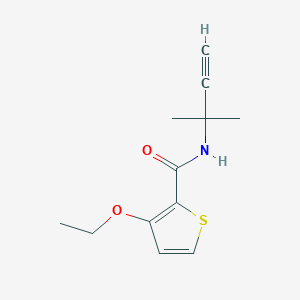
![1-(2-{[6-(Naphthalen-2-yl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione](/img/structure/B12619831.png)

![1-[2-(Benzenesulfinyl)ethenyl]-4-(trifluoromethyl)benzene](/img/structure/B12619863.png)
